molecular formula C13H11F3O2 B2548005 3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]benzoic acid CAS No. 2470436-67-8

3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]benzoic acid

Cat. No.: B2548005
CAS No.: 2470436-67-8
M. Wt: 256.224
InChI Key: FSJFWBSKNGEGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]benzoic acid is a useful research compound. Its molecular formula is C13H11F3O2 and its molecular weight is 256.224. The purity is usually 95%.
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Scientific Research Applications

Bicyclo[1.1.1]pentane Synthesis and Applications

  • Synthetic Methodology : Bicyclo[1.1.1]pentanes (BCPs), which include compounds like 3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]benzoic acid, are recognized for their effective bioisosteric properties, replacing aromatic rings and tert-butyl groups in various compounds. A novel synthesis method for 3-alkylbicyclo[1.1.1]pentan-1-amines, starting from [1.1.1]propellane, has been developed. This approach facilitates the incorporation of pharmaceutically relevant amines onto the BCP scaffold under mild conditions (Hughes et al., 2019).

Medicinal Chemistry and Drug Design

  • Bioisostere in Medicinal Chemistry : The difluoro-substituted BCPs, similar to this compound, are emerging as important bioisosteres in drug discovery. A synthetic approach for these compounds has been established, underlining their potential as benzene ring substitutes in drug design projects (Bychek et al., 2019).

Organic Chemistry and Reaction Mechanisms

  • Quantum Chemical Analysis : The reaction mechanisms involving similar trifluoromethyl compounds have been studied using quantum chemical methods. This research provides insights into the Lewis acid interactions and hydrosilylation reactions that are relevant for developing new synthetic routes in organic chemistry (Sakata & Fujimoto, 2015).

Pharmaceutical Research and Development

  • Pharmaceutical Applications : The pharmaceutical industry has shown interest in BCPs due to their resemblance to benzene rings and their potential to enhance the metabolic stability of drugs. The development of a multicomponent reaction to create drug-like BCP products efficiently is a significant advancement in this field (Zhang et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Properties

IUPAC Name

3-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3O2/c14-13(15,16)12-5-11(6-12,7-12)9-3-1-2-8(4-9)10(17)18/h1-4H,5-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJFWBSKNGEGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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